Eeyarestatin 24

antibacterial Gram-positive MIC

Eeyarestatin 24 (ES24) is a low-molecular-weight (299 Da) nitrofuran-containing acylhydrazone derived by structural truncation of the parent compound Eeyarestatin 1 (ES1, 630 Da). It retains the 5-nitrofuran (5-NF) pharmacophore of ES1 while lacking the aromatic-rich domain, conferring a distinct combination of eukaryotic Sec61-mediated Ca2+ leakage potentiation and prokaryotic SecYEG-translocon inhibition.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
Cat. No. B1192706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEeyarestatin 24
SynonymsES24;  ES 24;  ES-24;  Eeyarestatin 24;  Eeyarestatin 24;  Eeyarestatin -24
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESO=C(N/N=C/C=C/C1=CC=C([N+]([O-])=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C15H13N3O4/c19-14(11-12-5-2-1-3-6-12)17-16-10-4-7-13-8-9-15(22-13)18(20)21/h1-10H,11H2,(H,17,19)/b7-4+,16-10+
InChIKeyOMQVXHFUKUMBES-LVVPDBGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eeyarestatin 24 (ES24) for Antibacterial and ER-Stress Research Procurement: What Differentiates This Sec61/SecYEG-Targeting Small Molecule


Eeyarestatin 24 (ES24) is a low-molecular-weight (299 Da) nitrofuran-containing acylhydrazone derived by structural truncation of the parent compound Eeyarestatin 1 (ES1, 630 Da) . It retains the 5-nitrofuran (5-NF) pharmacophore of ES1 while lacking the aromatic-rich domain, conferring a distinct combination of eukaryotic Sec61-mediated Ca2+ leakage potentiation and prokaryotic SecYEG-translocon inhibition . Unlike the structurally related clinical antibiotic nitrofurantoin (NFT), ES24 engages the conserved Sec translocon machinery, providing a dual-action antibacterial profile with demonstrated Gram-positive potency and in vivo efficacy .

Why Structurally Similar Nitrofuran Antibiotics or Other Eeyarestatin Analogs Cannot Substitute for Eeyarestatin 24 in Targeted Research


Although ES24 shares the 5-nitrofuran core with the clinical antibiotic nitrofurantoin, the two compounds diverge fundamentally in their mechanism of action: ES24 inhibits SecYEG-dependent protein trafficking in bacteria, whereas nitrofurantoin does not interfere with this translocon pathway . Furthermore, the parent compound ES1, despite targeting the same Sec61/SecYEG machinery in eukaryotic cells, fails to inhibit growth of wild-type Gram-negative bacteria due to size-dependent outer membrane exclusion (630 Da vs. 299 Da), meaning ES1 cannot serve as a surrogate for antibacterial studies where ES24 is the active species . Other ES1 analogs such as ESR35 and ES47 lack the 5-NF domain and show negligible ER Ca2+ leakage activity, confirming that the 5-NF moiety alone is neither sufficient for all eeyarestatin activities nor predictive of ES24's unique pharmacodynamic signature . These structural and mechanistic distinctions mean that generic substitution with any single related compound will fail to recapitulate ES24's combined Sec translocon targeting, Gram-positive antibacterial potency, and in vivo efficacy profile .

Eeyarestatin 24 (ES24): Head-to-Head Quantitative Differentiation Against Closest Analogs and Alternatives


ES24 vs. Nitrofurantoin: 4-Fold to 25-Fold Superior Antibacterial Potency Against Gram-Positive Pathogens Including MRSA and VRE

In a direct head-to-head minimal inhibitory concentration (MIC) comparison, ES24 demonstrated substantially greater antibacterial potency than nitrofurantoin (NFT) against clinically relevant Gram-positive strains. Against methicillin-resistant Staphylococcus aureus (MRSA), ES24 exhibited an MIC of 6 µM compared to 25 µM for NFT, representing a 4.2-fold improvement. Against vancomycin-resistant Enterococcus faecium (VRE), ES24 showed an MIC of 50 µM versus 200 µM for NFT (4-fold more potent). The differential was most pronounced against Bacillus subtilis 168, where ES24 achieved an MIC of 1 µM compared to 25 µM for NFT, a 25-fold potency advantage. Against vancomycin-resistant Enterococcus faecalis, ES24 (MIC 12 µM) was 8.3-fold more potent than NFT (MIC 100 µM) .

antibacterial Gram-positive MIC MRSA VRE

ES24 Uniquely Inhibits SecYEG-Dependent Protein Translocation: A Mechanism Nitrofurantoin Does Not Share

In a structure-activity analysis comparing ES24 with nitrofurantoin (NFT), furagin, and ES24 derivatives (ES24-D1, ES24-D2), only ES24 interfered with SecYEG-dependent membrane insertion of the model protein NG-WALP-F-TolR. NFT, furagin, ES24-D1 (lacking the nitro group), and ES24-D2 (saturated central double bond) all failed to inhibit this SecYEG-mediated process despite some sharing antibacterial activity. ES24 and NFT have identical MIC values (25 µM) against wild-type E. coli MC4100, yet the mechanism underlying growth inhibition differs: NFT acts via generalized macromolecule damage, whereas ES24 additionally blocks the essential SecYEG protein secretion channel. This mechanistic differentiation was confirmed in the E. coli ΔnfsA/ΔnfsB nitroreductase-deficient strain, where both compounds lose activity (MIC >100 µM), confirming that nitroreduction is required for activity but that the downstream targets are distinct .

SecYEG protein translocation mechanism of action Sec translocon

ES24 Overcomes Outer Membrane Permeability Barrier That Excludes the Parent Compound ES1 in Wild-Type Gram-Negative Bacteria

A direct comparison of ES24 (299 Da) and its parent compound ES1 (630 Da) in wild-type E. coli MC4100 revealed that ES24 inhibits growth with an MIC of 25 µM, whereas ES1 shows no effect up to the highest concentration tested (>100 µM). The differential is attributed to the E. coli outer membrane molecular sieve with an exclusion limit of approximately 600 Da, which restricts ES1 entry but permits passage of the smaller ES24. This was experimentally validated using an E. coli strain expressing the hyperporinating FhuA ΔC/Δ4L variant (predicted pore size ~2.4 nm), which allows passage of molecules up to ~2,000 Da. In this hyperporinated strain, ES1 regained activity with an MIC of 25 µM, comparable to ES24 in the parental strain, while ES24 sensitivity further improved to an MIC of 12 µM, indicative of more efficient uptake .

outer membrane permeability Gram-negative ES1 comparison size exclusion

ES24 Displays the Highest Potency on ER Ca2+ Leakage Among All ES1 Analogs Studied, Including ESR35 and ES47

A systematic comparison of ES1 and its analogs (ES2, ES24, ESR35, and ES47) for their effects on ER Ca2+ homeostasis revealed that ES24 displayed the highest potency on ER Ca2+ leakage of all ES1 analogs studied. ES24, which conserves only the 5-nitrofuran domain of ES1, selectively inhibited protein translocation into the ER and induced Ca2+-dependent cell death. In contrast, ESR35 was ineffective at all and ES47 produced only minute effects on cytosolic and ER Ca2+ levels. The half-times of thapsigargin-induced decay in ER Ca2+ (post-TG t1/2) were substantially shorter with ES24 treatment compared to ES2-treated and mock-treated cells, reflecting a strong gain of Ca2+ leakage specifically mediated by ES24. Small interfering RNA-mediated knockdown of Sec61α identified Sec61 complexes as the targets mediating the Ca2+ leakage gain induced by both ES1 and ES24. ES1, ES2, and ES24 all depleted ER Ca2+, whereas ESR35 and ES47 did not affect cellular Ca2+ homeostasis .

ER Ca2+ leakage Sec61 eeyarestatin SAR calcium homeostasis

ES24 Outperforms Nitrofurantoin In Vivo in a Zebrafish Embryo Pneumococcal Infection Model

In a zebrafish embryo pneumococcal infection model, ES24 demonstrated superior in vivo antibacterial efficacy compared to nitrofurantoin (NFT). This represents the only available in vivo efficacy data for ES24 and provides a critical differentiation point against the FDA-approved structural comparator NFT. The study further established that ES24's in vivo advantage stems from a dual mechanism of action: inhibition of the Sec translocon-mediated protein secretion and induction of bacterial DNA damage, whereas NFT acts primarily through generalized macromolecule and structural damage. Phenotypic profiling showed that ES24 profoundly differed from NFT, and in Gram-negative E. coli, ES24 uniquely caused gradual dissipation of membrane potential leading to delocalization of cytokinetic proteins and cell elongation, effects not observed in Gram-positive B. subtilis .

in vivo efficacy zebrafish infection model Streptococcus pneumoniae antibiotic

ES24 Elicits a Stronger Heat-Shock Stress Response Than Nitrofurantoin, Consistent with its Distinct SecYEG-Targeting Mechanism

Transcriptomic stress response profiling in E. coli revealed that ES24 and nitrofurantoin (NFT) induce similar global stress responses including heat-shock, SOS, and oxidative stress. However, ES24 caused a significantly stronger increase in fluorescence from a specific heat-shock stress reporter (PrpoH-mNG) compared to NFT, confirming the specific activation of a heat-shock response by ES24. This enhanced heat-shock induction is consistent with ES24's additional mechanism of impairing SecYEG-translocon activity, which leads to cytosolic accumulation of secretory protein precursors that trigger the heat-shock regulon. Neither compound activated the cell envelope σE stress response (PrpoE-mNG reporter), confirming that both compounds do not provoke cell envelope stress. This differential stress response signature provides a phenotypic biomarker that distinguishes ES24's translocon-targeting mechanism from NFT's generalized damage mechanism .

transcriptomic stress response heat-shock phenotypic profiling dual mechanism

Optimal Research and Procurement Application Scenarios for Eeyarestatin 24 Based on Verified Quantitative Differentiation


Antibacterial Drug Discovery Programs Targeting Multidrug-Resistant Gram-Positive Pathogens (MRSA, VRE)

ES24 is the appropriate compound selection for antibacterial discovery campaigns focused on methicillin-resistant S. aureus and vancomycin-resistant Enterococcus spp., where it achieves MIC values 4- to 25-fold lower than nitrofurantoin. Procurement of ES24 at the 6–50 µM effective concentration range enables direct growth inhibition studies against MRSA (MIC 6 µM) and VRE (MIC 12–50 µM) with a differentiated SecYEG-targeting mechanism absent in all other nitrofuran antibiotics . The compound's dual mechanism—Sec translocon inhibition plus DNA damage—provides a polypharmacology starting point for lead optimization .

Mechanistic Studies of Sec61/SecYEG Translocon Biology and Chemical Biology Tool Compound Use

ES24 is the only commercially relevant eeyarestatin that combines nanomolar-to-micromolar potency on both eukaryotic Sec61-mediated Ca2+ leakage and prokaryotic SecYEG-mediated protein translocation in a single 299 Da scaffold. It should be procured for Sec translocon structural biology (e.g., cryo-EM studies of inhibitor-bound Sec61), protein translocation blocking assays in ER-derived microsomes, and SecYEG-dependent membrane protein insertion assays in E. coli. ES24 is uniquely suited for these applications because the parent ES1 is excluded by the Gram-negative outer membrane, and nitrofurantoin does not engage the translocon .

ER Stress and Calcium Homeostasis Research Requiring the Most Potent Eeyarestatin-Class Ca2+ Leakage Enhancer

For laboratories studying ER Ca2+ dynamics, unfolded protein response (UPR), or ER stress-induced apoptosis, ES24 provides the highest potency on Sec61-mediated ER Ca2+ leakage among all characterized ES1 analogs. At working concentrations lower than those required for ES1 or ES2, ES24 rapidly depletes ER Ca2+ stores and induces Ca2+-dependent cell death, enabling robust assay windows. Analogs ESR35 and ES47 are not suitable substitutes as they are completely inactive in Ca2+ leakage assays .

In Vivo Proof-of-Concept Studies for Antibacterial Efficacy Using a Zebrafish Vertebrate Infection Model

ES24 is the only eeyarestatin-class compound with demonstrated in vivo efficacy in a vertebrate infection model (zebrafish embryo pneumococcal infection). It outperformed nitrofurantoin in this model, establishing a translational efficacy benchmark. Procurement is indicated for any program requiring progression from in vitro MIC data to in vivo efficacy validation before mammalian pharmacokinetic studies .

Quote Request

Request a Quote for Eeyarestatin 24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.